4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Overview
Description
4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and a carbamothioyl group linked to a triethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Triethoxyphenyl Intermediate: The triethoxyphenyl group is synthesized through the reaction of 3,4,5-triethoxybenzaldehyde with appropriate reagents under controlled conditions.
Carbamothioylation: The triethoxyphenyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with 4-Methylbenzoic Acid: The final step involves coupling the carbamothioylated intermediate with 4-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-Methyl-3-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can be compared with similar compounds such as:
3,4,5-Trimethoxybenzoic Acid: Similar in structure but lacks the carbamothioyl group, resulting in different chemical properties and biological activities.
4-Methylbenzoic Acid: Lacks the triethoxyphenyl and carbamothioyl groups, making it less complex and with different reactivity.
3,4,5-Triethoxybenzoic Acid: Similar in having the triethoxyphenyl group but differs in the presence of the carbamothioyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-methyl-3-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-28-17-11-15(12-18(29-6-2)19(17)30-7-3)20(25)24-22(31)23-16-10-14(21(26)27)9-8-13(16)4/h8-12H,5-7H2,1-4H3,(H,26,27)(H2,23,24,25,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMVRUBZWMBFSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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